![molecular formula C15H21ClN2O B4675661 N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)
N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea, commonly known as CPPU, is a synthetic plant growth regulator that has gained attention in the field of agriculture and horticulture. CPPU is a cytokinin-like compound that has been reported to promote cell division, increase fruit size, and enhance fruit quality in various crops. In
Mechanism of Action
CPPU acts by binding to the cytokinin receptors in plants, thereby activating the cytokinin signaling pathway. This results in the promotion of cell division and differentiation, leading to increased fruit size and yield. CPPU also inhibits the activity of the enzyme polyphenol oxidase, which is responsible for the browning of fruits and vegetables, thereby enhancing fruit quality.
Biochemical and physiological effects:
CPPU has been reported to have various biochemical and physiological effects on plants. It promotes the synthesis of proteins and nucleic acids, leading to increased cell division and differentiation. CPPU also increases the activity of enzymes involved in photosynthesis, leading to increased plant growth and yield. Additionally, CPPU has been reported to enhance the antioxidant capacity of plants, leading to improved stress tolerance.
Advantages and Limitations for Lab Experiments
CPPU has several advantages for lab experiments, including its stability, low toxicity, and ease of application. However, CPPU can be expensive, and its effects can vary depending on the crop species and environmental conditions. Furthermore, CPPU can have negative effects on the environment if not used properly.
Future Directions
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods to maximize its effects on fruit quality and yield. Another area of interest is the identification of the molecular targets of CPPU in plants, which could provide insights into its mechanism of action. Additionally, there is a need for more research on the environmental impacts of CPPU, as well as its effects on human health and safety.
Scientific Research Applications
CPPU has been widely used in various crops, including grapes, apples, kiwifruit, and strawberries, to enhance fruit quality and yield. Studies have shown that CPPU application can increase fruit size, improve fruit firmness, and delay fruit ripening. CPPU has also been reported to promote cell division and differentiation in plant tissues, leading to the formation of more flowers and fruits.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-cyclopentylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-14(11-7-9-12(16)10-8-11)18-15(19)17-13-5-3-4-6-13/h7-10,13-14H,2-6H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWLLKLYQLDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-cyclopentylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



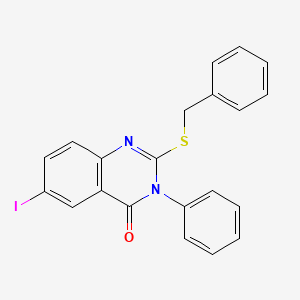
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
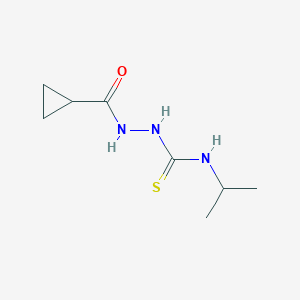
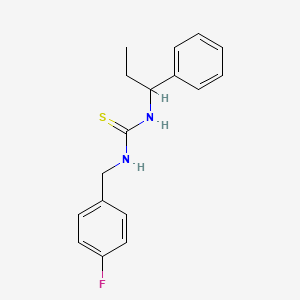
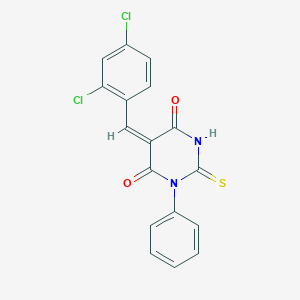
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
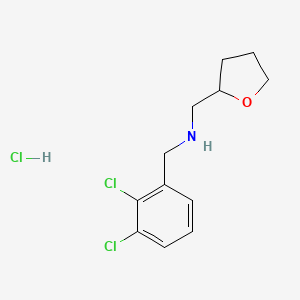
![5-[(2,4-dichlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4675671.png)